Monochlorodiaminopurine
Description
Monochlorodiaminopurine refers to a purine derivative characterized by a single chlorine atom and amino group substitutions on its bicyclic structure. While the exact nomenclature may vary, the term most closely aligns with 2-amino-6-chloropurine (CAS 10310-21-1) or 2-chloro-6-aminopurine (CAS 1839-18-5), depending on positional isomerism . These compounds serve as critical intermediates in synthesizing nucleoside analogs, such as antiviral and anticancer agents (e.g., Cladribine), where structural modifications influence biological activity and metabolic stability . Their high melting points (>300°C) and planar aromatic structures facilitate intercalation into nucleic acids, making them valuable in biochemical research and drug development .
Properties
CAS No. |
160948-34-5 |
|---|---|
Molecular Formula |
C5H5ClN6 |
Molecular Weight |
184.59 g/mol |
IUPAC Name |
6-chloro-7H-purine-2,8-diamine |
InChI |
InChI=1S/C5H5ClN6/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H5,7,8,9,10,11,12) |
InChI Key |
SNOMACHSHFDZGU-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(N1)N)N=C(N=C2Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Thermal Stability: Chlorinated purines (e.g., 2-amino-6-chloropurine) exhibit higher thermal stability (>300°C) compared to non-halogenated analogs like 2-aminopurine (280–282°C), likely due to enhanced intermolecular interactions .
- Solubility : Chlorine substitution reduces aqueous solubility compared to hydroxyl or methylated purines, necessitating organic solvents for biochemical applications .
Research Findings :
- Fluorescence Utility: 2-Aminopurine’s fluorescence is quenched upon incorporation into DNA, enabling real-time monitoring of polymerase activity and helicase unwinding . In contrast, chlorinated analogs like 2-amino-6-chloropurine lack fluorescence but offer enhanced nuclease resistance .
- Therapeutic Potential: 2-Amino-6-chloropurine derivatives demonstrate 10–100x higher cytotoxicity in leukemia cell lines compared to non-chlorinated purines, attributed to improved membrane permeability and kinase affinity .
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